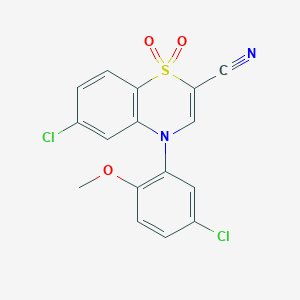

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

This compound is a benzothiazine derivative characterized by a bicyclic core structure with a sulfur atom in the thiazine ring and two oxygen atoms in the sulfone group. Key substituents include:

- 6-Chloro group: Enhances electrophilicity and influences steric interactions.

- 2-Carbonitrile: A polar functional group that may enhance binding specificity through dipole interactions.

Propriétés

IUPAC Name |

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3S/c1-23-15-4-2-10(17)6-13(15)20-9-12(8-19)24(21,22)16-5-3-11(18)7-14(16)20/h2-7,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXOOBMVOCDWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine ring and the introduction of the chloro and methoxy substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15) from the provided evidence .

Structural Differences

| Feature | Target Compound | Compound 15 (Evidence) |

|---|---|---|

| Core Structure | Benzothiazine (1 sulfur, 1 nitrogen) | Benzodithiazine (2 sulfur atoms, 1 nitrogen) |

| Substituents | 4-(5-Chloro-2-methoxyphenyl), 2-carbonitrile | 3-[2-(2,4-Dihydroxybenzylidene)-1-methylhydrazino], 7-methyl ester |

| Functional Groups | Cl, OCH₃, CN, SO₂ | Cl, OH, COOCH₃, N=N, SO₂ |

Physicochemical Properties

Key Research Findings and Limitations

- The provided evidence highlights the role of substituents in modulating thermal stability and solubility .

- Data Gaps: No direct pharmacological or kinetic data exists for the target compound.

Activité Biologique

6-Chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a synthetic compound belonging to the benzothiazine family. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of benzothiazine derivatives typically involves the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. The resulting compounds can undergo oxidative cyclization to yield various benzothiazine derivatives. For instance, the synthesis pathway for 6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile includes the reaction of specific precursors under controlled conditions to achieve the desired structural characteristics .

Antioxidant Activity

Research has indicated that benzothiazine derivatives possess significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases. In vitro studies have shown that these compounds can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels .

Antimicrobial Properties

The antimicrobial activity of 6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has been evaluated using broth microdilution methods. Results indicate that this compound exhibits inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Studies have explored the anticancer properties of benzothiazine derivatives. The compound has shown promise in inhibiting tumor cell proliferation in several cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways involving caspases and Bcl-2 family proteins .

The biological activity of 6-chloro-4-(5-chloro-2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile may be attributed to its interaction with specific cellular targets:

- Bcl-2 Inhibition : Compounds in this class may interact with Bcl-2 proteins, promoting apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Reactive Oxygen Species Modulation : By modulating ROS levels, this compound can exert protective effects against oxidative damage.

Case Studies

Several studies have documented the biological activity of related benzothiazine compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.